molecular formula C5H11ClF2N2O B6224648 2-[(2,2-difluoroethyl)amino]-N-methylacetamide hydrochloride CAS No. 2763779-10-6

2-[(2,2-difluoroethyl)amino]-N-methylacetamide hydrochloride

Cat. No. B6224648
CAS RN: 2763779-10-6
M. Wt: 188.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,2-difluoroethyl)amino]-N-methylacetamide hydrochloride (2-DEMA-HCl) is an organic compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and slightly soluble compound in water that has been used in the synthesis of several other compounds. 2-DEMA-HCl has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

2-[(2,2-difluoroethyl)amino]-N-methylacetamide hydrochloride has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, dyes, and other organic compounds. It has also been used in the synthesis of a variety of enzymes, such as chymotrypsin, trypsin, and other proteases. Additionally, 2-[(2,2-difluoroethyl)amino]-N-methylacetamide hydrochloride has been used in the synthesis of a variety of peptides, including peptide hormones, such as insulin and glucagon.

Mechanism of Action

The mechanism of action of 2-[(2,2-difluoroethyl)amino]-N-methylacetamide hydrochloride is not well understood. However, it is believed that the compound acts as a catalyst in the synthesis of other compounds, as well as in the formation of peptides and enzymes. Additionally, it is believed that the compound may interact with certain proteins in the body, resulting in the formation of new peptides and enzymes.
Biochemical and Physiological Effects
2-[(2,2-difluoroethyl)amino]-N-methylacetamide hydrochloride has been studied for its biochemical and physiological effects. Studies have shown that the compound can act as an enzyme inhibitor, as well as a potent inhibitor of the enzyme chymotrypsin. Additionally, studies have shown that 2-[(2,2-difluoroethyl)amino]-N-methylacetamide hydrochloride can inhibit the activity of certain proteases, such as trypsin. Furthermore, 2-[(2,2-difluoroethyl)amino]-N-methylacetamide hydrochloride has been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

2-[(2,2-difluoroethyl)amino]-N-methylacetamide hydrochloride has several advantages for use in laboratory experiments. First, it is a relatively inexpensive compound, making it an economical choice for research. Additionally, it is a colorless and odorless compound, making it easy to work with in the laboratory. Furthermore, 2-[(2,2-difluoroethyl)amino]-N-methylacetamide hydrochloride is relatively stable, making it suitable for long-term storage.
However, there are certain limitations to the use of 2-[(2,2-difluoroethyl)amino]-N-methylacetamide hydrochloride in laboratory experiments. First, the compound is only slightly soluble in water, making it difficult to work with in aqueous solutions. Additionally, the compound can be toxic in large doses, and should be handled with care. Furthermore, the compound can be difficult to work with in small quantities, as it can be difficult to measure accurately.

Future Directions

The potential future applications of 2-[(2,2-difluoroethyl)amino]-N-methylacetamide hydrochloride are numerous. First, the compound could be used in the development of new pharmaceuticals, as it has been shown to have anti-inflammatory and anti-oxidant properties. Additionally, the compound could be used in the development of new enzymes, as it has been shown to be an effective inhibitor of certain proteases. Furthermore, the compound could be used in the development of new peptides, as it has been shown to be an effective catalyst in the formation of peptides. Finally, the compound could be used in the development of new dyes, as it has been shown to be an effective catalyst in the formation of dyes.

Synthesis Methods

2-[(2,2-difluoroethyl)amino]-N-methylacetamide hydrochloride is synthesized by a two-step process. First, a reaction is performed between 2-amino-N-methylacetamide and 2,2-difluoroethyl chloride in the presence of a base, such as potassium carbonate. This reaction produces 2-[(2,2-difluoroethyl)amino]-N-methylacetamide. The second step involves the addition of hydrochloric acid to the reaction mixture, which results in the formation of 2-[(2,2-difluoroethyl)amino]-N-methylacetamide hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(2,2-difluoroethyl)amino]-N-methylacetamide hydrochloride involves the reaction of N-methylacetamide with 2,2-difluoroethylamine hydrochloride in the presence of a base to form the desired product.", "Starting Materials": [ "N-methylacetamide", "2,2-difluoroethylamine hydrochloride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add N-methylacetamide to a reaction flask", "Add 2,2-difluoroethylamine hydrochloride to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to a suitable temperature and stir for a specific time period", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent and dry to obtain the desired product" ] }

CAS RN

2763779-10-6

Product Name

2-[(2,2-difluoroethyl)amino]-N-methylacetamide hydrochloride

Molecular Formula

C5H11ClF2N2O

Molecular Weight

188.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.